molecular formula C10H12N2O3 B4878988 5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide

5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide

Cat. No. B4878988
M. Wt: 208.21 g/mol
InChI Key: BSTZUZJLMINLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide, also known as Furosemide, is a potent diuretic drug used to treat edema and hypertension. It was first synthesized in 1962 and has since become one of the most widely prescribed diuretics in the world. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention.

Mechanism of Action

5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. It does this by blocking the Na+/K+/2Cl- co-transporter in the ascending loop of Henle, which is responsible for reabsorbing these ions. This results in a decrease in the osmotic gradient in the medulla, leading to increased water excretion.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the inhibition of sodium and chloride ion reabsorption in the kidneys, increased urine output, decreased fluid retention, and decreased blood pressure. It has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide has several advantages for use in laboratory experiments, including its well-established mechanism of action, its potency, and its availability. However, it also has some limitations, including its potential for causing electrolyte imbalances and its potential for interacting with other drugs.

Future Directions

There are several potential future directions for research on 5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide. One area of interest is its potential use in the treatment of acute lung injury and acute respiratory distress syndrome. Additionally, there is ongoing research into the development of new diuretic drugs with improved efficacy and fewer side effects. Finally, there is interest in understanding the molecular mechanisms underlying the effects of this compound on the kidney and other organs.

Scientific Research Applications

5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide has been extensively studied for its diuretic effects and has been shown to be effective in treating a variety of conditions, including congestive heart failure, liver cirrhosis, and kidney disease. It has also been used in the treatment of hypertension and hyperkalemia. Additionally, this compound has been investigated for its potential use in the treatment of acute lung injury and acute respiratory distress syndrome.

properties

IUPAC Name

5-(furan-2-yl)-2,4,4-trimethyl-1,3-dioxidoimidazole-1,3-diium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-11(13)9(8-5-4-6-15-8)10(2,3)12(7)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTZUZJLMINLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(C(=[N+]1[O-])C2=CC=CO2)(C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide
Reactant of Route 2
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide
Reactant of Route 3
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide
Reactant of Route 4
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide
Reactant of Route 5
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide
Reactant of Route 6
5-(2-furyl)-2,4,4-trimethyl-4H-imidazole 1,3-dioxide

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